

Spectroscopic comparison of phenyl propargyl ether and its analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl propargyl ether*

Cat. No.: B085262

[Get Quote](#)

A comprehensive spectroscopic comparison of **phenyl propargyl ether** with its structural analogues: allyl phenyl ether, ethyl phenyl ether, and propargyl alcohol. This guide provides detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **phenyl propargyl ether** and its analogues.

¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound	Ar-H	≡C-H / =CH / -CH ₃	-O-CH ₂ -	-OH
Phenyl Propargyl Ether	6.90-7.35 (m, 5H)	2.55 (t, 1H)	4.70 (d, 2H)	-
Allyl Phenyl Ether ^[1]	6.80-7.30 (m, 5H) ^[1]	6.03 (m, 1H), 5.40 (dd, 1H), 5.28 (dd, 1H) ^[1]	4.52 (dt, 2H)	-
Ethyl Phenyl Ether ^[2]	6.85-7.30 (m, 5H) ^[2]	1.42 (t, 3H) ^[2]	4.02 (q, 2H)	-
Propargyl Alcohol ^{[3][4]}	-	2.42 (t, 1H) ^[5]	4.15 (d, 2H) ^[5]	Variable (s, 1H)

¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

Compound	Ar-C	≡C / =C / -CH ₃	-O-CH ₂ -
Phenyl Propargyl Ether	157.9 (C-O), 129.5 (CH), 121.5 (CH), 114.8 (CH)	78.5 (≡C), 75.8 (≡CH)	56.1
Allyl Phenyl Ether[6]	158.5 (C-O), 129.4 (CH), 120.9 (CH), 114.7 (CH)	133.5 (=CH), 117.6 (=CH ₂)	68.8
Ethyl Phenyl Ether[7]	159.2 (C-O), 129.4 (CH), 120.7 (CH), 114.5 (CH)	14.8 (-CH ₃)	63.4
Propargyl Alcohol[5]	-	79.8 (≡C), 74.9 (≡CH) [5]	58.5[5]

Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	Key Absorptions
Phenyl Propargyl Ether	3290 (≡C-H str), 2120 (C≡C str), 1598, 1495 (C=C str, aromatic), 1240 (C-O str)
Allyl Phenyl Ether[8]	3041 (=C-H str), 1638 (C=C str), 1597, 1495 (C=C str, aromatic), 1242 (C-O str)[8]
Ethyl Phenyl Ether	3060-3030 (Ar C-H str), 2980-2850 (-CH ₂ , -CH ₃ str), 1600, 1500 (C=C str, aromatic), 1245 (C-O str)
Propargyl Alcohol[9]	3665 (O-H str, free), 3331 (≡C-H str), 2120 (C≡C str)[9]

Mass Spectrometry Data (m/z)

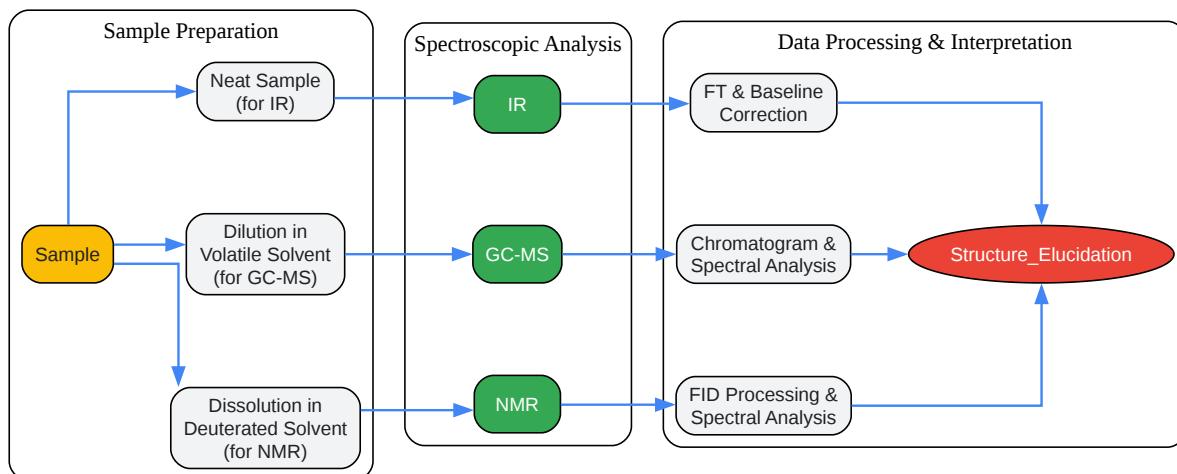
Compound	Molecular Ion (M ⁺)	Key Fragment Ions
Phenyl Propargyl Ether	132	131, 104, 91, 77, 65, 51
Allyl Phenyl Ether[1]	134[1]	133, 119, 105, 94, 91, 77, 65, 51[1]
Ethyl Phenyl Ether	122	107, 94, 77, 66, 51
Propargyl Alcohol[10]	56	55, 39, 29, 27

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of the neat liquid sample was dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[11] A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., Bruker, 300 or 400 MHz).[12][13]
- ¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired. Typical parameters included 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[5]
- ¹³C NMR Acquisition: A standard one-dimensional carbon spectrum was acquired with proton decoupling. Typical parameters included 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.[5]
- Data Processing: The acquired free induction decays (FIDs) were processed using appropriate software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS) or the residual solvent peak.[5]

Infrared (IR) Spectroscopy


- Sample Preparation: For liquid samples, a drop of the neat compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: IR spectra were recorded on an FTIR spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with an ATR accessory.
- Data Acquisition: Spectra were typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum, which was then baseline corrected.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: The liquid sample was diluted with a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).[14]
- Instrumentation: A standard GC-MS system, comprising a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer and an electron ionization source), was used.[15]
- Gas Chromatography: A small volume of the prepared sample (typically 1 μL) was injected into the GC inlet. The separation was performed on a suitable capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature was programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium was typically used as the carrier gas.
- Mass Spectrometry: As compounds eluted from the GC column, they were introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV was used to fragment the molecules.[16] The mass analyzer scanned a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak were analyzed to identify the compound and its fragmentation pattern.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl phenyl ether(1746-13-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]

- 6. Allyl phenyl ether | C9H10O | CID 74458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectratabase.com [spectratabase.com]
- 8. cce.researchcommons.org [cce.researchcommons.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Propargyl alcohol(107-19-7) MS spectrum [chemicalbook.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 16. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Spectroscopic comparison of phenyl propargyl ether and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085262#spectroscopic-comparison-of-phenyl-propargyl-ether-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com